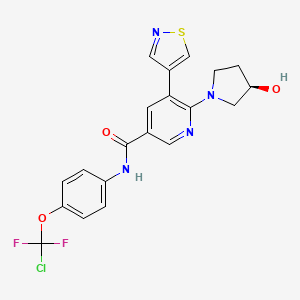
Bcr-abl-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcr-abl-IN-3 is a chemical compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase. This kinase is a fusion protein resulting from the translocation of parts of the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. The fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some forms of acute lymphoblastic leukemia. This compound is designed to target and inhibit the activity of this fusion protein, thereby offering potential therapeutic benefits in treating these leukemias.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-3 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Bcr-abl-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
Bcr-abl-IN-3 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying kinase inhibition and developing new inhibitors. In biology, it is used to investigate the molecular mechanisms of kinase activity and its role in cell signaling pathways. In medicine, this compound is a valuable tool for preclinical studies aimed at developing targeted therapies for leukemia. Its ability to inhibit the Bcr-Abl fusion protein makes it a promising candidate for drug development and therapeutic interventions.
Mécanisme D'action
Bcr-abl-IN-3 exerts its effects by binding to the Bcr-Abl tyrosine kinase, inhibiting its activity. The compound targets the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells. The molecular targets and pathways involved include the inhibition of the Bcr-Abl kinase activity and the subsequent downregulation of pro-survival signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Bcr-abl-IN-3 in terms of their inhibitory effects on the Bcr-Abl kinase. These include:
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia, known for its high specificity for the Bcr-Abl protein.
Dasatinib: A second-generation inhibitor with broader activity against multiple kinases.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: A dual inhibitor targeting both Bcr-Abl and Src family kinases.
Ponatinib: A third-generation inhibitor designed to overcome resistance mutations in the Bcr-Abl kinase.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the Bcr-Abl kinase. Its structure and functional groups are optimized to enhance selectivity and minimize off-target effects. Compared to other inhibitors, this compound may offer advantages in terms of efficacy, safety, and resistance profiles, making it a valuable addition to the arsenal of kinase inhibitors for leukemia treatment.
Propriétés
Formule moléculaire |
C20H17ClF2N4O3S |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1,2-thiazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1 |
Clé InChI |
FRZBTFSKVJHICX-OAHLLOKOSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
SMILES canonique |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


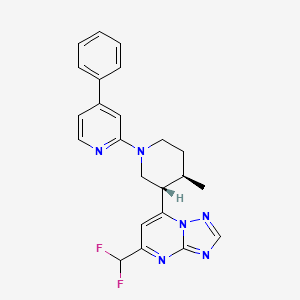
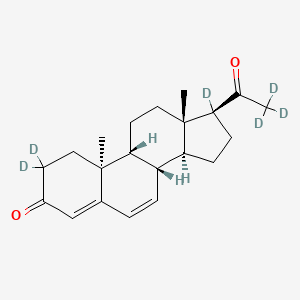
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
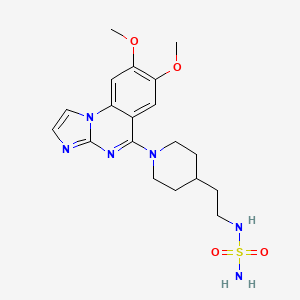
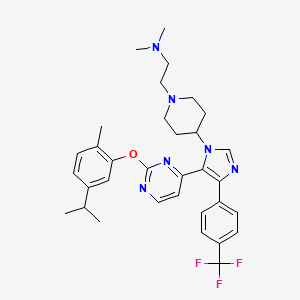
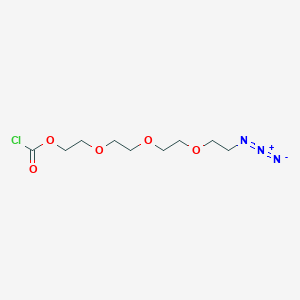
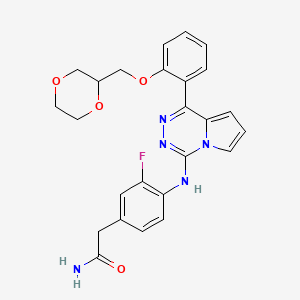
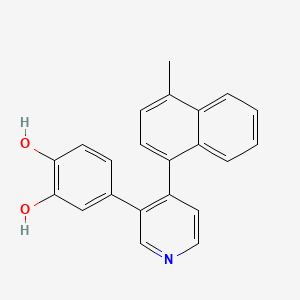
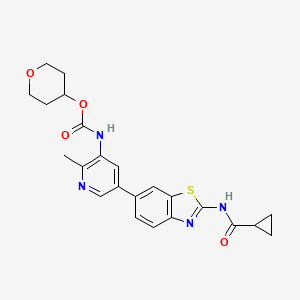
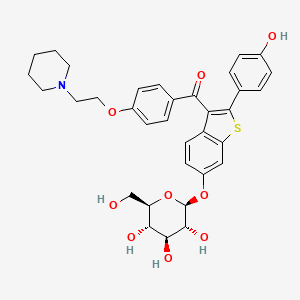
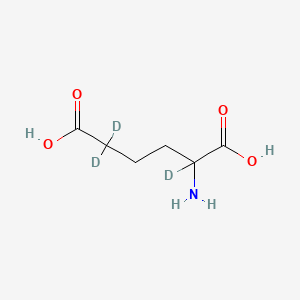
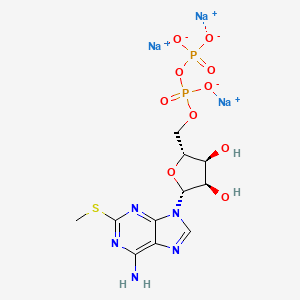
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
